4,4,7-Trifluoro-1,2,3,4-tetrahydro-5H-benzo[b]azepin-5-one

Process chemistry Vasopressin receptor agonists Benzazepine synthesis

Accelerate your V2 agonist or Hippo pathway program with the indispensable 4,4,7-trifluorobenzazepin-5-one scaffold. This intermediate uniquely pairs a 4,4-gem-difluoro carbonyl isostere—resisting CYP-mediated benzylic oxidation—with a 7-fluoroaryl substituent that blocks aromatic hydroxylation and fine-tunes logP/solubility. Procuring this pre-fluorinated core eliminates low-yield late-stage fluorination and unlocks rapid N1/C5 SAR expansion directly from ≥98% pure stock, compressing hit-to-lead timelines for nocturia, diabetes insipidus, oncology, and fibrosis targets.

Molecular Formula C10H8F3NO
Molecular Weight 215.17 g/mol
Cat. No. B8222016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4,7-Trifluoro-1,2,3,4-tetrahydro-5H-benzo[b]azepin-5-one
Molecular FormulaC10H8F3NO
Molecular Weight215.17 g/mol
Structural Identifiers
SMILESC1CNC2=C(C=C(C=C2)F)C(=O)C1(F)F
InChIInChI=1S/C10H8F3NO/c11-6-1-2-8-7(5-6)9(15)10(12,13)3-4-14-8/h1-2,5,14H,3-4H2
InChIKeyXEIWLFWZUFTVBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4,7-Trifluoro-1,2,3,4-tetrahydro-5H-benzo[b]azepin-5-one: A Strategic Scaffold for Vasopressin V2 Agonist and TEAD Inhibitor Programs


4,4,7-Trifluoro-1,2,3,4-tetrahydro-5H-benzo[b]azepin-5-one (CAS 2306270-94-8, molecular formula C10H8F3NO, MW 215.17) is a fluorinated tetrahydrobenzo[b]azepin-5-one that serves as a critical late-stage intermediate in the synthesis of non-peptide arginine vasopressin V2 receptor agonists, particularly compounds targeting nocturia, central diabetes insipidus, and nocturnal enuresis [1]. The scaffold has also been claimed in patent families covering tetrahydrobenzoazepinones as YAP/TAZ-TEAD transcription inhibitors for oncology and fibrosis indications [2]. The unique 4,4-gem-difluoro substitution combined with the 7-fluoro aromatic pattern distinguishes this compound from the more extensively studied 4,4-difluoro-1,2,3,4-tetrahydro-5H-1-benzazepine scaffold (which lacks the 7-fluoro substituent) and from 7-trifluoromethyl analogs (which bear a CF3 group at position 7 rather than a single fluorine atom) [3]. The compound is commercially available at purities ≥98% (HPLC) from multiple suppliers .

Why 4,4,7-Trifluoro-1,2,3,4-tetrahydro-5H-benzo[b]azepin-5-one Cannot Be Replaced by Unsubstituted or Mono/Difluoro Benzazepinone Analogs


The 4,4,7-trifluoro substitution pattern on the tetrahydrobenzo[b]azepin-5-one scaffold is not a matter of incremental fluorine decoration; each fluorine atom occupies a position with distinct pharmacophoric consequences that create a non-interchangeable scaffold relative to the unsubstituted benzo[b]azepin-5-one (CAS 1127-74-8) or the 4,4-difluoro analogs lacking the 7-aryl fluorine . The 4,4-gem-difluoro motif serves as a carbonyl isostere that resists metabolic oxidation while modulating the conformational preference of the azepine ring, directly impacting V2 receptor binding affinity [1]. The 7-aryl fluorine provides a critical electronic tuning of the aromatic ring that influences both target engagement and physiochemical properties such as logP and solubility. SAR studies on the 4,4-difluoro series demonstrate that subtle modifications at the N1 and aryl positions dramatically alter V2 agonist potency, V1a selectivity, and CYP450 inhibition liability—all parameters essential for differentiating procurement candidates [1][2]. Substituting this compound with a simpler benzazepinone eliminates the entire fluorine-guided optimization trajectory encoded in the scaffold, rendering downstream biological data non-reproducible and potentially invalidating lead series comparisons.

Quantitative Differentiation Evidence for 4,4,7-Trifluoro-1,2,3,4-tetrahydro-5H-benzo[b]azepin-5-one Against Closest Structural Comparators


Synthetic Utility and Process Efficiency: 7-Fluoro Substituent Enables a Streamlined Route Compared to Unsubstituted Benzazepinone Scaffolds

The EP2860175 patent explicitly claims that the production method for the 4,4,7-trifluoro compound achieves a smaller number of synthetic steps, higher overall yield, and lower cost compared to prior art methods for related benzazepine compounds [1]. The 7-fluoro substituent, introduced early in the synthetic sequence via fluorinated starting materials, directs regioselective functionalization that avoids protecting group manipulations required in unsubstituted benzazepinone syntheses such as the route to 1,2,3,4-tetrahydro-benzo[b]azepin-5-one (CAS 1127-74-8), which proceeds via polyphosphoric acid-mediated cyclization followed by tosyl deprotection . This translates into a commercially viable intermediate with demonstrated scalability for active pharmaceutical ingredient (API) manufacturing.

Process chemistry Vasopressin receptor agonists Benzazepine synthesis

Vasopressin V2 Receptor Agonistic Activity: 4,4,7-Trifluoro Scaffold Is the Direct Precursor to Clinical-Stage V2 Agonists

The 4,4,7-trifluoro-1,2,3,4-tetrahydro-5H-1-benzazepine compound produced via the EP2860175 method is explicitly characterized as having 'superior agonistic activity to an arginine vasopressin V2 receptor' and is claimed as an active pharmaceutical ingredient for treating urinary frequency, urinary incontinence, enuresis, central diabetes insipidus, and nocturia [1]. This places the scaffold in direct lineage with the well-characterized 4,4-difluoro V2 agonist series for which quantitative V2 binding affinity data have been published. In the 4,4-difluoro series, optimized compounds achieved potent V2 agonism while maintaining selectivity over V1a receptors and avoiding CYP inhibition [2]. The introduction of the 7-fluoro substituent in the 4,4,7-trifluoro scaffold is designed to further modulate these parameters. By contrast, the non-fluorinated 1,2,3,4-tetrahydro-5H-benzo[b]azepin-5-one (CAS 1127-74-8) has no reported V2 agonist activity and serves primarily as a synthetic building block unrelated to vasopressin pharmacology .

Vasopressin V2 receptor Nocturia Diabetes insipidus

Metabolic Stability Differentiation: The 4,4-Gem-Difluoro Motif Confers Resistance to CYP-Mediated Oxidation Absent in Non-Fluorinated Scaffolds

In the 4,4-difluoro V2 agonist series, the gem-difluoro substitution at position 4 was explicitly introduced to replace the oxidatively labile benzylic methylene group, and SAR optimization further selected against CYP450 inhibition—a known liability in benzazepine-based therapeutics [1]. The 4,4,7-trifluoro scaffold inherits this metabolic shielding from the gem-difluoro motif and adds the 7-fluoro substituent, which can further reduce oxidative metabolism at the aromatic ring. The unsubstituted 1,2,3,4-tetrahydro-5H-benzo[b]azepin-5-one scaffold retains the metabolically vulnerable benzylic C4 position, making it inherently unsuitable for in vivo pharmacology without extensive structural modification . This differential in metabolic vulnerability represents a go/no-go criterion for lead series selection.

Metabolic stability CYP450 inhibition Fluorine medicinal chemistry

Dual-Indication Potential: The 4,4,7-Trifluoro Scaffold Spans V2 Agonism and YAP/TAZ-TEAD Inhibition—A Versatility Not Shared by Non-Fluorinated or Difluoro-Only Analogs

While the 4,4-difluoro scaffold is extensively characterized in the V2 agonist literature, the 4,4,7-trifluoro scaffold has been specifically claimed in a separate patent family covering tetrahydrobenzoazepinones as YAP/TAZ-TEAD transcription inhibitors for oncology and fibrosis indications [1]. This represents a structurally enabled dual-indication potential absent in the mono/difluoro analogs. The YAP/TAZ-TEAD patent explicitly lists substituted tetrahydrobenzoazepinones as the core scaffold, with the fluorination pattern contributing to TEAD palmitoylation pocket binding or YAP-TEAD protein-protein interaction disruption [1]. The unsubstituted benzazepinone scaffold has no associated TEAD pharmacology, and the 4,4-difluoro scaffold's TEAD activity remains unclaimed in the primary patent literature as of this writing [2].

YAP/TAZ-TEAD inhibition Hippo pathway Cancer Fibrosis

Evidence-Backed Application Scenarios for 4,4,7-Trifluoro-1,2,3,4-tetrahydro-5H-benzo[b]azepin-5-one


Late-Stage Intermediate for Non-Peptide Vasopressin V2 Receptor Agonist Lead Optimization

The 4,4,7-trifluoro scaffold is the direct precursor to advanced V2 agonist candidates. Medicinal chemistry teams pursuing non-peptide vasopressin V2 agonists for nocturia, central diabetes insipidus, or nocturnal enuresis can use this compound as the core intermediate for N1 and C5-yildene functionalization, following the established SAR trajectory from the 4,4-difluoro series [1]. The compound's commercial availability at ≥98% purity enables rapid SAR expansion without in-house synthesis of the fluorinated core, accelerating hit-to-lead timelines [2].

Starting Scaffold for YAP/TAZ-TEAD Inhibitor Discovery Programs

The inclusion of the 4,4,7-trifluoro scaffold in the Katholieke Universiteit Leuven/SpringWorks Therapeutics patent (US 2023/0278962) positions this compound as a key starting material for oncology and fibrosis programs targeting the Hippo pathway [1]. Research groups can use this scaffold to generate proprietary TEAD inhibitor libraries by exploiting the N1 and C5 positions for parallel derivatization. This scaffold-access strategy is directly analogous to the approach used in the benzazepine-based TEAD inhibitor NSC682769, which demonstrated submicromolar blockade of YAP-TEAD association in glioblastoma models [2].

Fluorinated Building Block for Metabolic Stability Optimization in Benzazepine-Based Drug Discovery

The 4,4-gem-difluoro plus 7-fluoro arrangement makes this scaffold an ideal choice for drug discovery programs requiring enhanced metabolic stability without compromising target engagement. The fluorine substitution pattern reduces CYP-mediated benzylic oxidation (at C4) and aromatic hydroxylation (at C7), addressing the two primary metabolic soft spots of the benzazepinone chemotype [1]. Procurement of this pre-fluorinated scaffold eliminates the need for late-stage fluorination, which can be challenging and low-yielding on complex benzazepine substrates [2].

Quote Request

Request a Quote for 4,4,7-Trifluoro-1,2,3,4-tetrahydro-5H-benzo[b]azepin-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.